molecular formula C15H19NO5 B2876829 (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1082648-42-7

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2876829
CAS No.: 1082648-42-7
M. Wt: 293.319
InChI Key: VXQYLXZYPLXLNR-RISCZKNCSA-N
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Description

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure. It features a pyrrolidine ring, which is a five-membered lactam, substituted with a 2,4-dimethoxyphenyl group, an ethyl group, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the 2,4-Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the dimethoxyphenyl group is introduced onto the pyrrolidine ring.

    Addition of the Ethyl Group: The ethyl group can be added via an alkylation reaction using an ethyl halide.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its therapeutic potential includes investigations into its effects on specific biological targets and pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(2,4-dimethoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-hydroxypyrrolidine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness

The uniqueness of (2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R,3R)-2-(2,4-dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-4-16-13(17)8-11(15(18)19)14(16)10-6-5-9(20-2)7-12(10)21-3/h5-7,11,14H,4,8H2,1-3H3,(H,18,19)/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQYLXZYPLXLNR-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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